Carminomycinone

Beschreibung

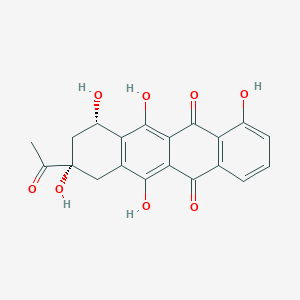

Structure

3D Structure

Eigenschaften

IUPAC Name |

(7S,9S)-9-acetyl-4,6,7,9,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O8/c1-7(21)20(28)5-9-13(11(23)6-20)19(27)15-14(17(9)25)16(24)8-3-2-4-10(22)12(8)18(15)26/h2-4,11,22-23,25,27-28H,5-6H2,1H3/t11-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYDJGVROLWFENK-YBTHPKLGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90967193 | |

| Record name | 8-Acetyl-1,6,8,10,11-pentahydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90967193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52744-22-6 | |

| Record name | Carminomycinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052744226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Acetyl-1,6,8,10,11-pentahydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90967193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Architectural Precision of Anthracycline Core Synthesis

An In-Depth Technical Guide to the Carminomycinone Biosynthetic Pathway

Anthracyclines, such as the widely used anticancer agents doxorubicin and daunorubicin, represent a cornerstone of chemotherapy.[1][2][3] Their potent cytotoxic activity is largely attributed to their ability to intercalate DNA and inhibit topoisomerase II, thereby disrupting DNA replication and repair in rapidly dividing cancer cells.[4][5] The biosynthesis of these complex molecules is a marvel of microbial metabolic engineering, orchestrated by gene clusters in soil-dwelling bacteria, most notably Streptomyces peucetius.[1][6][7]

At the heart of many of these vital medicines lies this compound, the aglycone core that serves as a critical branching point in their biosynthesis. Understanding the intricate enzymatic steps that construct this tetracyclic scaffold is paramount for researchers in drug development and synthetic biology. Mastery of this pathway not only illuminates the fundamental principles of polyketide synthesis but also provides the molecular toolkit for engineering novel anthracycline analogs with potentially improved efficacy and reduced side effects, such as cardiotoxicity.[3][5]

This guide provides a detailed exploration of the this compound biosynthetic pathway, from the initial condensation of simple metabolic precursors to the formation of the mature aglycone. We will dissect the enzymatic logic, present validated experimental workflows for pathway elucidation, and offer insights into the genetic regulation that governs the production of this vital therapeutic precursor.

Part 1: Assembly of the Polyketide Backbone and Cyclization

The journey to this compound begins with the foundational chemistry of a Type II Polyketide Synthase (PKS). Unlike the modular Type I PKS systems, Type II PKSs are dissociable, multi-enzyme complexes that iteratively condense simple acyl-CoA units to build a poly-β-keto chain.[1] The process is analogous to fatty acid synthesis but with programmed cyclization and aromatization events that define the final polycyclic architecture.[8]

The Minimal PKS and Chain Initiation

The biosynthesis is initiated by a "minimal PKS" complex, which in S. peucetius comprises:

-

Acyl Carrier Protein (ACP): The central player that shuttles the growing polyketide chain between enzymatic active sites.

-

Ketosynthase (KS)/Chain Length Factor (CLF) Heterodimer: This complex is the master architect. The KS domain catalyzes the Claisen condensation reactions that extend the chain, while the CLF dictates the final chain length, ensuring a precise 21-carbon backbone is formed.[1]

-

Malonyl-CoA:ACP Acyltransferase (MAT): This enzyme is responsible for loading the extender units (malonyl-CoA) onto the ACP.

The process commences with the selection of a propionyl-CoA starter unit, a key decision that distinguishes this pathway from those initiated by acetyl-CoA. This starter unit is condensed with nine malonyl-CoA extender units, resulting in a 21-carbon linear polyketide chain tethered to the ACP.[1][2][6]

Cyclization and Aromatization: From Linear Chain to Tetracyclic Core

Once the full-length polyketide chain is assembled, it undergoes a series of precisely controlled cyclization and aromatization reactions. This critical phase is not spontaneous; it is guided by accessory enzymes encoded within the biosynthetic gene cluster, including cyclases and aromatases. These enzymes ensure that the flexible polyketide chain folds into the correct tetracyclic geometry. The first stable, cyclized intermediate to emerge from this process is aklanonic acid .[1]

Caption: Core biosynthetic pathway from precursors to this compound.

Part 2: Post-PKS Tailoring: The Path to this compound

Aklanonic acid is the foundational tetracycle, but it must undergo a series of enzymatic modifications, known as tailoring reactions, to become this compound. These reactions add the specific chemical functionalities that define the final aglycone.

Conversion of Aklanonic Acid to ε-Rhodomycinone

The transformation of aklanonic acid into the key intermediate, ε-rhodomycinone , involves several enzymatic steps, including methylation, decarboxylation, and hydroxylation.[1][2] These modifications are catalyzed by a suite of tailoring enzymes encoded within the dnr (daunorubicin) and related gene clusters. While the exact sequence can vary between different anthracycline pathways, the overall transformation is a conserved feature.

Final Steps to this compound

This compound is structurally very similar to other anthracyclinones like daunomycinone. In the context of the broader doxorubicin/daunorubicin pathway, this compound is effectively a demethylated precursor. For instance, the enzyme Carminomycin 4-O-methyltransferase, encoded by the dnrK gene, catalyzes the methylation of the C-4 hydroxyl group of carminomycin to produce daunorubicin.[9] This implies that this compound (the aglycone of carminomycin) is the substrate that, after glycosylation, is acted upon by this methyltransferase. Therefore, the core this compound structure is established prior to this methylation step. The final tailoring steps leading to this compound from ε-rhodomycinone involve specific hydroxylation and other oxidative modifications that set the stage for subsequent glycosylation.

Part 3: Experimental Validation Workflow

Elucidating a biosynthetic pathway is a systematic process that combines bioinformatics, molecular biology, and biochemistry. The characterization of a novel tailoring enzyme, for instance a putative hydroxylase involved in converting ε-rhodomycinone to this compound, serves as a representative example of this workflow.

Step-by-Step Protocol: Characterizing a Pathway Enzyme

-

Bioinformatic Analysis & Gene Identification:

-

Objective: To identify candidate genes within the biosynthetic gene cluster (BGC) that may encode the enzyme of interest.

-

Procedure:

-

Sequence the genome of the producing organism (e.g., S. peucetius).

-

Use bioinformatics tools (e.g., antiSMASH, BLAST) to identify the anthracycline BGC.

-

Within the cluster, search for open reading frames (ORFs) with homology to known enzyme families (e.g., cytochrome P450 monooxygenases, hydroxylases).[4] The gene doxA, for example, encodes a P450 that catalyzes C-14 hydroxylation.[1]

-

-

-

Gene Cloning and Heterologous Expression:

-

Objective: To produce the candidate enzyme in a genetically tractable host for functional characterization.

-

Procedure:

-

Design PCR primers to amplify the full-length candidate gene from the genomic DNA of S. peucetius.

-

Clone the amplified gene into an expression vector suitable for a heterologous host, such as E. coli or Streptomyces lividans.[9] The choice of host is critical; E. coli is used for ease and speed, while S. lividans may be preferred for proper folding and post-translational modification of Streptomyces enzymes.[10]

-

Transform the expression vector into the chosen host and induce protein expression under optimized conditions (e.g., IPTG induction in E. coli).

-

-

-

Protein Purification:

-

Objective: To isolate the recombinant enzyme for in vitro assays.

-

Procedure:

-

Lyse the host cells to release the cellular contents.

-

Purify the target protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins), followed by size-exclusion or ion-exchange chromatography for higher purity.

-

Verify protein purity and concentration using SDS-PAGE and a protein assay (e.g., Bradford).

-

-

-

In Vitro Enzyme Assay:

-

Objective: To confirm the biochemical function of the purified enzyme.

-

Procedure:

-

Prepare a reaction mixture containing the purified enzyme, the putative substrate (e.g., ε-rhodomycinone), and any necessary cofactors (e.g., NADPH and a P450 reductase for a cytochrome P450).

-

Incubate the reaction at an optimal temperature for a defined period.

-

Stop the reaction and extract the organic products.

-

Analyze the reaction products using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the formation of the expected product (this compound). Compare the retention time and mass spectrum to an authentic standard.

-

-

Caption: Experimental workflow for enzyme characterization.

Part 4: Regulation of the Biosynthetic Pathway

The production of this compound and other secondary metabolites is a tightly regulated process, ensuring that these metabolically expensive compounds are synthesized only when beneficial for the organism. Regulation occurs primarily at the transcriptional level and is controlled by a network of regulatory genes often located within or near the BGC.[11][12]

-

Pathway-Specific Regulators: Genes belonging to common transcriptional regulator families (e.g., SARP, LAL, TetR) are frequently found in BGCs. These proteins can act as activators or repressors, directly controlling the expression of the biosynthetic genes in response to specific internal or external signals.

-

Global Regulators: The onset of secondary metabolism is often linked to broader cellular signals, such as nutrient limitation or developmental cues. Global regulatory proteins can integrate these signals and coordinate the expression of multiple BGCs.

-

Feedback Inhibition: In some cases, the final products of a pathway can inhibit the activity of early enzymes or repress the transcription of biosynthetic genes, preventing overproduction.

Understanding this regulatory network is crucial for metabolic engineering efforts aimed at enhancing the production of this compound or its derivatives. Overexpression of pathway-specific activators or deletion of repressors are common strategies to increase yields.[6][12]

Conclusion and Future Outlook

The this compound biosynthetic pathway is a testament to the synthetic prowess of microorganisms. Through the coordinated action of a Type II PKS and a series of precise tailoring enzymes, simple building blocks are transformed into a complex tetracyclic core that is foundational to modern medicine. A thorough understanding of this pathway, from the initial condensation event to the intricate regulatory controls, is not merely an academic exercise. It is the bedrock upon which future innovations in drug discovery will be built.

By leveraging the principles and experimental workflows detailed in this guide, researchers are empowered to explore, manipulate, and re-engineer this pathway. The goals are clear: to enhance the production of existing anthracyclines, to generate novel analogs with superior therapeutic profiles, and to continue the vital work of discovering next-generation anticancer agents.[3][13] The molecular blueprint for this compound provides both the inspiration and the tools to achieve these aims.

References

-

Biosynthesis of doxorubicin - Wikipedia. Available at: [Link]

-

Biosynthesis of doxorubicin - Grokipedia. Available at: [Link]

-

Biosynthetic pathway of doxorubicin and modifications required for... - ResearchGate. Available at: [Link]

-

Biosynthesis pathway of aclacinomycin A. (A) Biosynthesis of TDP-sugars; (B) Type II PKS pathway and post-PKS tailoring modifications. - ResearchGate. Available at: [Link]

-

Rethinking Biosynthesis of Aclacinomycin A - ResearchGate. Available at: [Link]

-

Identification of the Biosynthetic Gene Cluster and an Additional Gene for Resistance to the Antituberculosis Drug Capreomycin - NIH. Available at: [Link]

-

Doxorubicin - Wikipedia. Available at: [Link]

-

Rethinking Biosynthesis of Aclacinomycin A - PubMed. Available at: [Link]

-

Advances on biosynthesis of anthracycline antibiotics by Streptomyces peucetius. Available at: [Link]

-

[PDF] Rethinking Biosynthesis of Aclacinomycin A | Semantic Scholar. Available at: [Link]

-

Directed Biosynthesis of Iso-aclacinomycins with Improved Anticancer Activity | Request PDF - ResearchGate. Available at: [Link]

-

Anthracyclines: biosynthesis, engineering and clinical applications - Natural Product Reports (RSC Publishing). Available at: [Link]

-

Pathway engineering of anthracyclines: Blazing trails in natural product glycodiversification. Available at: [Link]

-

Anthracycline Biosynthesis: Genes, Enzymes and Mechanisms | Request PDF - ResearchGate. Available at: [Link]

-

Biosynthesis of the anthracycline antibiotics nogalamycin and steffimycin B | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Cloning and sequencing of a gene encoding carminomycin 4-O-methyltransferase from Streptomyces peucetius and its expression in Escherichia coli - PMC - NIH. Available at: [Link]

-

The gene cluster as well as the proposed pathway for MIN biosynthesis.... - ResearchGate. Available at: [Link]

-

The cremeomycin biosynthetic gene cluster encodes a pathway for diazo formation - NIH. Available at: [Link]

-

Metabolic engineering of Streptomyces peucetius for biosynthesis of N,N-dimethylated anthracyclines - PMC - NIH. Available at: [Link]

-

Genetic Regulation of Mycotoxin Biosynthesis - MDPI. Available at: [Link]

-

Metabolic engineering of Streptomyces peucetius for biosynthesis of N,N-dimethylated anthracyclines - Frontiers. Available at: [Link]

-

[Synthesis and properties of this compound derivatives] - PubMed. Available at: [Link]

-

Biosynthesis of Polyketides in Streptomyces - Preprints.org. Available at: [Link]

-

The Cremeomycin Biosynthetic Gene Cluster Encodes a Pathway for Diazo Formation. - SciSpace. Available at: [Link]

-

Enhanced antibiotic production by manipulation of the Streptomyces peucetius dnrH and dnmT genes involved in doxorubicin (adriamycin) biosynthesis - PMC - NIH. Available at: [Link]

-

Echinomycin biosynthesis - PubMed. Available at: [Link]

-

The Identification and Heterologous Expression of the Biosynthetic Gene Cluster Encoding the Antibiotic and Anticancer Agent Marinomycin - PubMed. Available at: [Link]

-

Complete biosynthetic pathway of furochromones in Saposhnikovia divaricata and its evolutionary mechanism in Apiaceae plants - PMC - NIH. Available at: [Link]

-

A Streamlined Metabolic Pathway For the Biosynthesis of Moenomycin A - PMC. Available at: [Link]

-

The Regulation of the Albomycin and Desferrioxamine E Biosynthesis in Streptomyces globisporus bja209 - MDPI. Available at: [Link]

-

The biosynthetic pathway of coumarin and its genetic regulation in response to biotic and abiotic stresses - Frontiers. Available at: [Link]

-

Enzymes involved in carbapenem biosynthesis. a Proposed roles of... - ResearchGate. Available at: [Link]

-

Re-wiring the regulation of the formicamycin biosynthetic gene cluster to enable the development of promising antibacterial compounds - PubMed. Available at: [Link]

-

Organic synthesis and application of microbial enzymes for drug discovery - YouTube. Available at: [Link]

-

The biosynthesis of thymol, carvacrol, and thymohydroquinone in Lamiaceae proceeds via cytochrome P450s and a short-chain dehydrogenase - PMC - NIH. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Anthracyclines: biosynthesis, engineering and clinical applications - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 4. Doxorubicin - Wikipedia [en.wikipedia.org]

- 5. Pathway engineering of anthracyclines: Blazing trails in natural product glycodiversification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. grokipedia.com [grokipedia.com]

- 7. researchgate.net [researchgate.net]

- 8. Biosynthesis of doxorubicin - Wikipedia [en.wikipedia.org]

- 9. Cloning and sequencing of a gene encoding carminomycin 4-O-methyltransferase from Streptomyces peucetius and its expression in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of the Biosynthetic Gene Cluster and an Additional Gene for Resistance to the Antituberculosis Drug Capreomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Re-wiring the regulation of the formicamycin biosynthetic gene cluster to enable the development of promising antibacterial compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Synthetic Challenge of Carminomycinone: A Technical Guide to its Chemical Elaboration

Abstract

Carminomycinone, the aglycone of the potent anthracycline antibiotic carminomycin, represents a significant synthetic challenge due to its complex tetracyclic architecture and multiple stereocenters. This in-depth technical guide provides a comprehensive overview of the core chemical synthesis methods for this compound, tailored for researchers, scientists, and drug development professionals. Moving beyond a mere recitation of procedures, this document delves into the causal relationships behind experimental choices, offering field-proven insights into the strategic construction of this crucial pharmacophore. We will explore the foundational strategies of total synthesis, with a particular focus on the powerful Diels-Alder and Friedel-Crafts reactions, and touch upon semi-synthetic modifications. Detailed experimental protocols, quantitative data analysis, and mechanistic visualizations are provided to create a self-validating and authoritative resource for the synthesis of this compound and its analogues.

Introduction: The Significance of the Anthracycline Core

The anthracycline antibiotics, including doxorubicin and daunorubicin, are mainstays in cancer chemotherapy, exhibiting broad-spectrum activity against a range of solid tumors and hematological malignancies. Their mechanism of action is primarily attributed to the intercalation of their planar tetracyclic core into DNA, thereby inhibiting DNA replication and transcription. This compound forms the essential aglycone scaffold of carminomycin, a naturally occurring anthracycline with notable antitumor properties. The chemical synthesis of this compound is not only a formidable intellectual exercise in organic chemistry but also a critical endeavor for the development of novel anthracycline analogues with improved therapeutic indices and reduced cardiotoxicity, a major dose-limiting side effect of this class of drugs. This guide will illuminate the key synthetic pathways that grant access to this vital molecular framework.

Strategic Approaches to the Tetracyclic Core: Total Synthesis

The total synthesis of this compound and related anthracyclinones has been a fertile ground for the development and application of powerful synthetic methodologies. The construction of the tetracyclic ring system can be broadly categorized into several key strategies, with the Diels-Alder and Friedel-Crafts reactions being among the most successful and widely employed.

The Diels-Alder Approach: A Convergent Strategy for Ring Construction

The Diels-Alder reaction, a [4+2] cycloaddition, offers a highly convergent and stereocontrolled route to the anthracyclinone skeleton. This powerful transformation allows for the rapid assembly of the cyclohexene ring (A-ring) onto a pre-functionalized diene and dienophile, setting multiple stereocenters in a single step.

A general workflow for a Diels-Alder-based synthesis of an anthracyclinone core is depicted below:

Carminomycinone: A Technical Guide to its Natural Sources and Isolation

This guide provides an in-depth exploration of carminomycinone, a pivotal anthracycline aglycone. Intended for researchers, scientists, and professionals in drug development, this document details its natural origins, biosynthetic context, and comprehensive protocols for its isolation and characterization.

Introduction

This compound stands as a crucial intermediate in the biosynthesis of the widely used anticancer agents, daunorubicin and doxorubicin.[1] As a member of the anthracycline family of natural products, its tetracyclic quinone structure forms the backbone of these potent chemotherapeutics. Understanding the natural sources and efficient isolation of this compound is paramount for researchers seeking to develop novel anthracycline analogs with improved therapeutic indices. This guide offers a detailed examination of the microbial production of this compound and provides field-proven methodologies for its extraction, purification, and characterization.

Natural Sources and Biosynthesis of this compound

The primary natural producers of this compound are filamentous bacteria belonging to the genus Streptomyces, a well-known source of a diverse array of secondary metabolites.[2] Specifically, strains of Streptomyces peucetius are renowned for their ability to synthesize daunorubicin and doxorubicin, with this compound being a key metabolic intermediate.[3]

The biosynthesis of this compound is a complex process orchestrated by a type II polyketide synthase (PKS) gene cluster. The pathway commences with the condensation of a propionyl-CoA starter unit with nine malonyl-CoA extender units to form a linear polyketide chain. This chain undergoes a series of cyclizations and modifications to yield key intermediates such as aklaviketone and ε-rhodomycinone. This compound is then formed through further enzymatic transformations. The enzyme dnrK, a carminomycin 4-O-methyltransferase, subsequently converts carminomycin to daunorubicin.[4]

Caption: Simplified biosynthetic pathway of daunorubicin from precursor molecules, highlighting the formation of this compound.

Fermentation for this compound Production

The production of this compound is intrinsically linked to the fermentation of Streptomyces peucetius. Optimization of fermentation conditions is critical to maximize the yield of this desired intermediate.

I. Culture Media and Conditions

A variety of media have been developed for the cultivation of Streptomyces species. A typical production medium for S. peucetius to favor anthracycline production is detailed below.

| Component | Concentration (g/L) | Purpose |

| Soluble Starch | 20 | Carbon Source |

| Soybean Meal | 10 | Nitrogen Source |

| Glucose | 5 | Carbon Source |

| CaCO₃ | 2 | pH Buffering |

| K₂HPO₄ | 1 | Phosphate Source |

| MgSO₄·7H₂O | 1 | Trace Element |

| NaCl | 1 | Osmotic Balance |

Table 1: A representative fermentation medium for Streptomyces peucetius.

The optimal initial pH for the fermentation medium is typically around 6.5.[5] Fermentation is generally carried out at 28-30°C with continuous agitation (200-250 rpm) for 7-10 days.[6][7]

II. Step-by-Step Fermentation Protocol

-

Inoculum Preparation: Aseptically transfer a loopful of S. peucetius spores or mycelia from a stock culture to a 250 mL flask containing 50 mL of seed medium (e.g., Tryptone Soya Broth). Incubate at 28°C with shaking at 220 rpm for 48-72 hours until a dense culture is obtained.[7]

-

Production Culture: Inoculate the production medium with the seed culture at a 5-10% (v/v) ratio.

-

Incubation: Incubate the production culture flasks at 28-30°C with vigorous shaking for 7-10 days.[6]

-

Monitoring: Monitor the fermentation progress by observing changes in culture color (typically a reddish hue indicates anthracycline production) and pH.

Isolation and Purification of this compound

The isolation of this compound from the fermentation broth involves a multi-step process of extraction and chromatography.

Caption: A general workflow for the isolation and purification of this compound from Streptomyces fermentation broth.

I. Extraction

-

Harvesting: After the fermentation period, harvest the culture broth by centrifugation (e.g., 5000 rpm for 15 minutes) to separate the mycelial cake from the supernatant.[8]

-

Mycelial Extraction: Extract the mycelial cake with a polar organic solvent such as acetone or methanol. Repeat the extraction process multiple times to ensure complete recovery of the intracellular metabolites. Combine the solvent extracts.

-

Supernatant Extraction: Acidify the supernatant to a pH of approximately 2-3 with an acid (e.g., 2M HCl). Extract the acidified supernatant with an immiscible organic solvent like ethyl acetate or chloroform.[2]

-

Concentration: Combine the mycelial and supernatant extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

II. Purification by Column Chromatography

Column chromatography is a crucial step for the separation of this compound from other closely related anthracyclines and impurities.[9] Silica gel is a commonly used stationary phase for this purpose.[10][11]

-

Column Packing: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate). Pour the slurry into a glass column and allow it to pack uniformly, ensuring no air bubbles are trapped.[12]

-

Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and load it onto the top of the silica gel bed.

-

Elution: Elute the column with a mobile phase of increasing polarity. A common solvent system is a gradient of ethyl acetate in hexane or chloroform in methanol.[8]

-

Initial Elution: Start with a low polarity mobile phase (e.g., 95:5 hexane:ethyl acetate) to elute non-polar impurities.

-

Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute compounds of increasing polarity. This compound, being a relatively polar molecule, will elute at higher concentrations of the polar solvent.

-

-

Fraction Collection: Collect the eluate in small fractions.

-

Thin-Layer Chromatography (TLC) Analysis: Monitor the separation by spotting the collected fractions on TLC plates. Develop the plates in a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualize the spots under UV light. Fractions containing a spot corresponding to the Rf value of a this compound standard are pooled together.[2]

Characterization of this compound

The identity and purity of the isolated this compound should be confirmed using modern analytical techniques.

I. High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a standard method for assessing the purity of this compound and for its quantification.[13][14]

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% formic acid or trifluoroacetic acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% of the same acid |

| Gradient | A linear gradient from 5% to 95% B over 20-30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis at 254 nm and 490 nm |

| Injection Volume | 10-20 µL |

Table 2: A representative RP-HPLC method for the analysis of this compound.

II. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the isolated compound, confirming its elemental composition.[15][16] The fragmentation pattern observed in tandem MS (MS/MS) experiments can provide further structural information.[17][18]

III. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR and ¹³C-NMR spectroscopy are indispensable for the structural elucidation of this compound.[19][20][21] The chemical shifts and coupling constants of the protons and carbons in the molecule provide a detailed map of its structure.

| ¹H-NMR (DMSO-d₆, 500 MHz) δ (ppm) | ¹³C-NMR (DMSO-d₆, 125 MHz) δ (ppm) |

| 13.5 (s, 1H), 13.2 (s, 1H), 7.8-7.5 (m, 3H), 5.2 (s, 1H), 4.9 (d, 1H), 4.6 (s, 1H), 3.0 (d, 1H), 2.3 (s, 3H), 2.2 (d, 1H) | 206.0, 186.5, 186.0, 161.0, 156.0, 155.5, 136.0, 135.0, 134.5, 124.0, 119.5, 119.0, 115.5, 111.0, 76.0, 69.0, 64.5, 45.0, 31.0, 24.5 |

Table 3: Representative ¹H and ¹³C NMR chemical shifts for this compound. Note: Actual chemical shifts may vary slightly depending on the solvent and instrument used.[19][20][21]

Conclusion

This technical guide has outlined the natural sources, biosynthetic origins, and detailed methodologies for the isolation and characterization of this compound. By leveraging optimized fermentation of Streptomyces peucetius and systematic extraction and chromatographic purification, researchers can obtain this valuable anthracycline aglycone for further investigation and development of novel anticancer agents. The analytical techniques described herein provide a robust framework for ensuring the identity and purity of the isolated compound, which is a critical aspect of drug discovery and development.

References

-

Supporting Information - ScienceOpen. (n.d.). Retrieved January 12, 2026, from [Link]

- Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6. (2024). BMC Microbiology, 24(1), 120.

-

Shape Induced Sorting via Rim-to-Rim Complementarity in the Formation of Pillar[1][10]arene-based Supramolecular Organogels. (n.d.). Retrieved January 12, 2026, from [Link]

- Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6. (2024). BMC Microbiology, 24(1), 120.

-

Biosynthesis of doxorubicin. (2023, December 2). In Wikipedia. [Link]

-

Column chromatography. (n.d.). Retrieved January 12, 2026, from [Link]

- Optimization of culture conditions of Streptomyces rochei (MTCC 10109) for the production of antimicrobial metabolites. (2011). Brazilian Journal of Microbiology, 42(4), 1354–1362.

-

13 C and 1 H NMR data of 1 (in CDCl3) and 2 (in DMSO-d6) (100 and 400... (n.d.). Retrieved January 12, 2026, from [Link]

-

Silica gel column preparation and compound purification. (2023, September 12). YouTube. Retrieved from [Link]

- Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6. (2024).

- Isolation And Purification Of Substance By Column Chromatography. (2020).

- Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. (2011). The Open Analytical Chemistry Journal, 5(1), 27–39.

-

Silica Gel Column Chromatography. (n.d.). Teledyne ISCO. Retrieved January 12, 2026, from [Link]

-

column chromatography & purification of organic compounds. (2021, February 9). YouTube. Retrieved from [Link]

- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). Organic Process Research & Development, 20(9), 1584–1595.

- Optimization of fermentation conditions and medium compositions for the production of chrysomycin a by a marine-derived strain Streptomyces sp. 891. (2021). Preparative Biochemistry & Biotechnology, 51(10), 998–1003.

- Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. (2011). The Open Analytical Chemistry Journal, 5, 27-39.

-

Mass Spectrometry: Fragmentation. (n.d.). Retrieved January 12, 2026, from [Link]

- Cloning and sequencing of a gene encoding carminomycin 4-O-methyltransferase from Streptomyces peucetius and its expression in Escherichia coli. (1993). Journal of bacteriology, 175(24), 7897–7904.

- Isolation and characterization of stable mutants of Streptomyces peucetius defective in daunorubicin biosynthesis. (2001). Journal of Genetics, 80(1), 31–38.

-

hplc methods for recently approved pharmaceuticals. (n.d.). Retrieved January 12, 2026, from [Link]

- Isolation and characterization of stable mutants of Streptomyces peucetius defective in daunorubicin biosynthesis. (2001). Journal of genetics, 80(1), 31–38.

- Fragmentation study of salinomycin and monensin A antibiotics using electrospray quadrupole time-of-flight mass spectrometry. (2003). Rapid communications in mass spectrometry : RCM, 17(2), 149–154.

- Development and Validation of a New Reversed Phase HPLC Method for the Quantitation of Azithromycin and Rifampicin in a Capsule Formulation. (2024).

- Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020). LCGC North America, 38(11), 624–634.

Sources

- 1. researchgate.net [researchgate.net]

- 2. ias.ac.in [ias.ac.in]

- 3. Isolation and characterization of stable mutants of Streptomyces peucetius defective in daunorubicin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cloning and sequencing of a gene encoding carminomycin 4-O-methyltransferase from Streptomyces peucetius and its expression in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. web.uvic.ca [web.uvic.ca]

- 11. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]

- 12. researchgate.net [researchgate.net]

- 13. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 14. Development and Validation of a New Reversed Phase HPLC Method for the Quantitation of Azithromycin and Rifampicin in a Capsule Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benthamopen.com [benthamopen.com]

- 16. Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS [benthamopenarchives.com]

- 17. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 18. Fragmentation study of salinomycin and monensin A antibiotics using electrospray quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. scienceopen.com [scienceopen.com]

- 20. rsc.org [rsc.org]

- 21. researchgate.net [researchgate.net]

The Spectroscopic Signature of Carminomycinone: A Technical Guide for Researchers

This guide provides an in-depth exploration of the key spectroscopic techniques used to characterize carminomycinone (also known as 4-demethoxydaunorubicinone), a vital aglycone core of several anthracycline antibiotics. For researchers in drug development and natural product chemistry, a comprehensive understanding of its spectroscopic properties is paramount for identification, purity assessment, and further derivatization studies. While a complete, unified experimental dataset for this compound is not always readily available in a single source, this guide synthesizes expected spectral characteristics based on its chemical structure and by drawing parallels with closely related, well-characterized anthracycline aglycones like daunomycinone and doxorubicinone.

Introduction to this compound and the Importance of Spectroscopic Analysis

This compound is a tetracyclic quinonoid molecule that serves as the aglycone moiety of carminomycin, an anthracycline antibiotic. The structural elucidation and quality control of such complex natural products heavily rely on a suite of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive fingerprint of the molecule. This guide will delve into the theoretical underpinnings and practical interpretation of the spectroscopic data for this compound, providing researchers with the foundational knowledge to confidently analyze this important compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.

Expected ¹H NMR Spectral Characteristics

The ¹H NMR spectrum of this compound is expected to be complex, exhibiting signals corresponding to aromatic, aliphatic, and hydroxyl protons. The chemical shifts are influenced by the electron-withdrawing and electron-donating groups within the anthracycline core.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆). The choice of solvent is critical as it can influence the chemical shifts of labile protons (e.g., hydroxyls).

-

Instrument Setup: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.

-

Data Acquisition: Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aromatic Protons | 7.0 - 8.0 | m | Signals from the aromatic rings, influenced by the quinone and hydroxyl substituents. |

| H-10 | ~5.0 | m | Methine proton adjacent to a hydroxyl group. |

| H-8 | ~4.5 | m | Methine proton adjacent to the acetyl group and a hydroxyl group. |

| Methylene Protons (H-7, H-9) | 2.0 - 3.5 | m | Diastereotopic protons of the saturated ring, exhibiting complex splitting patterns. |

| Acetyl Protons (CH₃) | ~2.4 | s | Singlet corresponding to the three equivalent protons of the acetyl group. |

| Hydroxyl Protons (OH) | Variable | br s | Broad singlets, chemical shifts are highly dependent on solvent, concentration, and temperature. |

Note: These are predicted values based on the analysis of related compounds. Actual experimental values may vary.

Expected ¹³C NMR Spectral Characteristics

The ¹³C NMR spectrum provides a direct view of the carbon skeleton of this compound. Due to the large chemical shift range, it is an excellent tool for identifying the number of unique carbon environments and the types of functional groups present.

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: A more concentrated sample (20-50 mg) is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Instrument Setup: Use a broadband probe on a high-field NMR spectrometer.

-

Data Acquisition: Employ proton decoupling (e.g., broadband decoupling) to simplify the spectrum to a series of singlets. A sufficient number of scans and a longer relaxation delay (e.g., 2-5 seconds) are necessary.

-

Data Processing: Similar to ¹H NMR, process the data with Fourier transformation, phase correction, and baseline correction.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| Carbonyl (C=O) of Quinone | 180 - 190 | Two distinct signals for the two quinone carbonyls. |

| Carbonyl (C=O) of Acetyl | > 200 | Characteristic downfield shift for a ketone carbonyl. |

| Aromatic Carbons | 110 - 160 | Multiple signals for the aromatic carbons, with quaternary carbons often showing lower intensity. |

| Carbons Bearing Hydroxyls | 65 - 75 | Aliphatic carbons attached to hydroxyl groups. |

| Methylene Carbons | 30 - 40 | Carbons in the saturated ring. |

| Acetyl Carbon (CH₃) | ~25 | Upfield signal for the methyl carbon. |

Note: These are predicted values based on the analysis of related compounds like daunomycinone. Actual experimental values may vary.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Pathways

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining insights into its structure through the analysis of its fragmentation patterns.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer via direct infusion or coupled to a liquid chromatography (LC) system.

-

Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to generate intact molecular ions with minimal fragmentation.

-

Mass Analysis: Analyze the ions using a high-resolution mass analyzer, such as a Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) instrument, to obtain accurate mass measurements.

-

Tandem MS (MS/MS): To study fragmentation, select the molecular ion and subject it to collision-induced dissociation (CID) to generate product ions.

Expected Mass Spectrum and Fragmentation

This compound (C₂₀H₁₆O₈) has a monoisotopic mass of approximately 384.08 Da. In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ at m/z 385.09 would be the expected parent ion.

Diagram 1: Predicted ESI-MS/MS Fragmentation Pathway of this compound

Caption: Predicted fragmentation of protonated this compound in MS/MS.

The fragmentation of the this compound core is expected to involve neutral losses of water from the multiple hydroxyl groups and the loss of the acetyl group. The study of fragmentation patterns of related compounds like doxorubicinone reveals characteristic losses that aid in structural confirmation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational energies of specific bonds.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of this compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, for a quicker analysis, an Attenuated Total Reflectance (ATR) accessory can be used with the solid sample directly.

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3600 - 3200 (broad) | O-H | Stretching |

| 3100 - 3000 | C-H (aromatic) | Stretching |

| 2980 - 2850 | C-H (aliphatic) | Stretching |

| ~1710 | C=O (acetyl) | Stretching |

| ~1620 | C=O (quinone) | Stretching |

| 1600 - 1450 | C=C (aromatic) | Stretching |

| 1200 - 1000 | C-O | Stretching |

The IR spectrum of this compound is expected to be dominated by a broad O-H stretching band due to the multiple hydroxyl groups, a sharp carbonyl stretch from the acetyl group, and characteristic absorptions for the quinone and aromatic rings. The analysis of the IR spectrum of doxorubicin hydrochloride shows similar characteristic peaks.

Conclusion: A Multi-faceted Spectroscopic Approach

The comprehensive spectroscopic characterization of this compound requires a synergistic application of NMR, MS, and IR techniques. While obtaining a complete experimental dataset for this specific molecule can be challenging, a thorough understanding of its structure allows for accurate prediction of its spectroscopic signature based on the well-documented data of its close analogs. This guide provides a foundational framework for researchers to interpret the spectroscopic data of this compound, facilitating its unambiguous identification and paving the way for its use in the development of new and improved anthracycline-based therapeutics.

References

- Arcamone, F., et al. (1969). Doxorubicin, a novel antitumor antibiotic. Tetrahedron Letters, 10(13), 1007-1010.

-

Wiley-VCH. (2023). SpectraBase. [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds, SDBS. [Link]

-

Králová, J., et al. (2016). Spectroscopic studies of anthracyclines: Structural characterization and in vitro tracking. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 169, 152-160. [Link]

-

Cai, Y., et al. (2015). Liquid Chromatography–Tandem Mass Spectrometry for the Simultaneous Determination of Doxorubicin and its Metabolites Doxorubicinol, Doxorubicinone, Doxorubicinolone, and 7-Deoxydoxorubicinone in Mouse Plasma. Journal of Chromatographic Science, 53(8), 1333-1340. [Link]

-

PubChem. Daunomycinone. [Link]

-

Van, A. T., et al. (1975). The synthesis of this compound. Journal of the American Chemical Society, 97(9), 2542-2544. [Link]

A Technical Guide to the Crystal Structure Analysis of Carminomycinone: From Crystallization to Structural Insights

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carminomycinone, the aglycone core of the potent anthracycline antibiotic and chemotherapeutic agent carminomycin, represents a critical scaffold for understanding the structure-activity relationships that govern this class of drugs.[1][2] Its tetracyclic ring structure is fundamental to the DNA intercalation mechanism central to its cytotoxic effects.[1][3] This guide provides an in-depth, technically-focused overview of the complete workflow for determining and analyzing the single-crystal X-ray structure of this compound. We move beyond a simple recitation of methods to explain the underlying rationale for key experimental decisions, ensuring a self-validating and robust approach. This document covers the critical stages of analysis: sourcing and purification, advanced crystallization techniques, single-crystal X-ray diffraction (SCXRD) data acquisition, and a detailed examination of the refined crystal structure. The ultimate goal is to furnish researchers and drug developers with a comprehensive framework for elucidating the atomic-level details of this compound and related anthracyclines, thereby empowering more rational, structure-based drug design efforts.

Introduction: The Significance of the Aglycone Core

Anthracyclines, such as carminomycin and the well-known doxorubicin, are mainstays in chemotherapy regimens for a variety of cancers.[4] Their primary mechanism of action involves insertion between the planar base pairs of DNA, a process known as intercalation.[3][5] This disruption of DNA architecture inhibits critical cellular processes like replication and transcription, ultimately triggering cell death in rapidly proliferating cancer cells.[1][3]

The this compound moiety constitutes the planar, aromatic core responsible for this intercalative binding.[6] While the attached sugar groups play a role in solubility and interactions with the DNA backbone, the precise geometry, planarity, and electronic properties of the aglycone are the primary determinants of binding affinity and specificity. Therefore, a high-resolution crystal structure of this compound is not merely an academic exercise; it provides the foundational blueprint for:

-

Understanding Structure-Activity Relationships (SAR): Atomic-level details reveal how subtle changes in the aglycone structure can impact its biological function.[7]

-

Rational Drug Design: The crystal structure serves as a precise 3D model for computational docking studies and the design of new analogues with improved efficacy or reduced cardiotoxicity—a significant side effect of anthracycline therapy.[1]

-

Comparative Analysis: Comparing the this compound structure to other anthracycline aglycones can illuminate key structural motifs responsible for differences in their biological profiles.

This guide is structured to walk the user through the entire process of obtaining and interpreting this vital structural data.

The Crystallization Workflow: Generating Diffraction-Quality Crystals

The prerequisite for any SCXRD analysis is the growth of a high-quality single crystal.[8] This is often the most challenging and empirical step in the process. For a small organic molecule like this compound, which has a molecular weight of 384.3 g/mol and is typically a red solid, vapor diffusion is an exceptionally effective method.[9][10]

Causality in Method Selection: Why Vapor Diffusion?

Vapor diffusion is the preferred technique for milligram quantities of a compound because it allows for a very slow and controlled approach to supersaturation, which is essential for growing large, well-ordered crystals rather than precipitating amorphous solid.[9][11] The principle involves the slow diffusion of a volatile "anti-solvent" (in which the compound is insoluble) into a solution of the compound in a "good" solvent (in which it is soluble).[12] This gradual change in solvent composition slowly reduces the solubility of the compound, allowing molecules to meticulously assemble into a crystalline lattice.

Experimental Protocol: Sitting Drop Vapor Diffusion

This protocol is designed as a self-validating system. The use of a multi-well plate allows for the simultaneous screening of numerous conditions, increasing the probability of success and providing a clear comparison of outcomes.

Materials:

-

This compound (high purity, >98%)

-

Solvent: N,N-Dimethylformamide (DMF)

-

Anti-solvent: Diethyl ether

-

24-well sitting drop crystallization plate

-

Micropipettes and sterile tips

-

Airtight sealing tape or coverslips

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMF, approaching the saturation limit. A starting concentration of 10-20 mg/mL is recommended.

-

Reservoir Preparation: In each of the 24 reservoirs of the crystallization plate, pipette 500 µL of diethyl ether. This will act as the volatile anti-solvent.

-

Drop Dispensing: On the sitting drop post corresponding to each reservoir, carefully pipette a 2 µL drop of the this compound stock solution.

-

Sealing the Plate: Immediately and carefully seal each reservoir with a clear coverslip or sealing tape to create an isolated vapor equilibration system.[13]

-

Incubation: Place the sealed plate in a vibration-free location at a constant temperature (e.g., 18-20°C).

-

Monitoring: Monitor the drops daily under a microscope. Crystals may appear within a few days to several weeks. Diffraction-quality crystals should be clear, have well-defined edges, and be free of cracks or inclusions.

dot graph TD { graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption [label="Workflow for Vapor Diffusion Crystallization of this compound.", fontname="Arial", fontsize=10]

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive, non-destructive technique for determining the precise three-dimensional arrangement of atoms within a crystal.[14][15] The process relies on the diffraction of a monochromatic X-ray beam by the electron clouds of the atoms arranged in an ordered lattice.[16]

The Experimental Pipeline: From Crystal to Diffraction Pattern

The overall process can be broken down into distinct, sequential stages.[17]

dot graph TD { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#202124"];

} caption [label="The SCXRD Experimental and Computational Pipeline.", fontname="Arial", fontsize=10]

Step-by-Step Methodology: Data Acquisition and Processing

-

Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head, often using a cryo-loop and flash-cooling with liquid nitrogen to minimize radiation damage during data collection.

-

Data Collection: The mounted crystal is placed in a diffractometer. A focused beam of monochromatic X-rays (commonly from a Molybdenum or Copper source) illuminates the crystal.[14] As the crystal is rotated, a series of diffraction images are collected on a detector.[18]

-

Data Processing: This crucial computational phase converts the raw diffraction images into a usable reflection file.[19]

-

Indexing: The positions of the diffraction spots are used to determine the dimensions of the unit cell (the basic repeating block of the crystal) and the crystal's space group symmetry.[20]

-

Integration: The intensity of each diffraction spot is measured.[21]

-

Scaling and Merging: Data from all images are scaled and symmetrically equivalent reflections are merged to produce a final, comprehensive dataset of unique reflections and their intensities.[20]

-

Structure Solution, Refinement, and Analysis

With a processed dataset, the final stage is to determine the atomic arrangement that produced it.

Structure Solution and Refinement

-

Solution: For small molecules like this compound, "direct methods" are typically used. These are computational algorithms that use statistical relationships between reflection intensities to estimate initial phases, which are essential for calculating an initial electron density map.

-

Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares process, where atomic positions and displacement parameters are adjusted to minimize the difference between the observed diffraction data and the data calculated from the model.[20] The quality of the final model is assessed by metrics such as the R-factor.

Analysis of the this compound Crystal Structure

The refined structure provides a wealth of information. While specific crystallographic data can be found in dedicated databases like the Cambridge Crystallographic Data Centre (CCDC), a general analysis reveals key features.[22][23]

Molecular Geometry: The analysis confirms the tetracyclic ring system is largely planar, a critical feature for effective DNA intercalation.[3] Bond lengths and angles within the aromatic rings are consistent with their expected values, though minor distortions may be present due to crystal packing forces.

| Parameter | Description | Significance |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the repeating crystal lattice box. | Defines the fundamental packing arrangement. |

| Space Group | The set of symmetry operations that describe the crystal's internal symmetry. | Governs how molecules are arranged relative to each other. |

| Planarity of Rings | Deviation of atoms from the mean plane of the aromatic system. | Essential for the intercalative binding mechanism.[5] |

| Torsion Angles | Rotation around specific bonds, particularly in side chains. | Defines the 3D conformation of non-rigid parts of the molecule. |

Intermolecular Interactions and Crystal Packing: In the solid state, this compound molecules are not isolated. They are held together by a network of non-covalent interactions that dictate the crystal packing.[24] These interactions are vital for understanding the molecule's physical properties and can provide insights into its binding behavior.

-

Hydrogen Bonding: The multiple hydroxyl (-OH) and carbonyl (C=O) groups on the this compound scaffold act as hydrogen bond donors and acceptors. This leads to the formation of extensive hydrogen-bonding networks, which are primary drivers of the crystal packing.

-

π-π Stacking: The planar aromatic rings of adjacent molecules can stack on top of each other.[25] These interactions, driven by electrostatic and van der Waals forces, are crucial for stabilizing the crystal lattice and are analogous to the stacking interactions that occur when the molecule intercalates into DNA.[26]

dot graph G { layout=neato; node [shape=ellipse, style=filled, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption [label="Key Intermolecular Interactions in the this compound Crystal Lattice.", fontname="Arial", fontsize=10]

Implications for Drug Development

The detailed structural model of this compound is a powerful tool for drug development professionals.

-

Informing SAR: The structure provides a direct visualization of the pharmacophore. For example, the precise orientation of the hydroxyl groups involved in hydrogen bonding can explain why modifying them might drastically alter biological activity.[27]

-

Basis for Computational Modeling: The crystal structure is the ideal starting point for computational studies. It can be used to validate docking algorithms or as a template to model how carminomycin itself (with its sugar moiety) binds to a DNA duplex. This allows for the in silico screening of novel derivatives, prioritizing synthetic efforts on compounds most likely to succeed.

-

Understanding Off-Target Effects: By comparing the structure to the binding sites of proteins implicated in cardiotoxicity, researchers can hypothesize about the structural basis of these adverse effects and design modifications to the aglycone that might mitigate them.[1]

Conclusion

The single-crystal X-ray analysis of this compound provides an unambiguous, atomic-resolution picture of this vital anthracycline aglycone. This guide has detailed the integrated workflow—from the rational selection of crystallization methods to the nuanced interpretation of the final structure—grounding each step in established scientific principles. The resulting structural data, encompassing precise molecular geometry and a detailed map of intermolecular interactions, is indispensable. It enhances our fundamental understanding of how anthracyclines function and provides a robust, empirically validated foundation for the design of next-generation anticancer agents with improved therapeutic profiles.

References

- Wikipedia. X-ray crystallography.

- The Biochemist - Portland Press. (2021).

- Read, R. J., & Oeffner, R. D. (2017). X-ray data processing. Acta Crystallographica Section D: Structural Biology, 73(3), 181-190.

- Beliaev, E. E., et al. (1987). [Effect of the molecular structure of anthracycline compounds on their intercalation into DNA]. Antibiotiki i khimioterapiia = Antibiotics and chemoterapy [sic], 32(11), 817-821.

- ResearchGate. (2021).

- Pflugrath, J. W. (1999). Data Processing in Macromolecular Crystallography. Methods in Enzymology, 374, 3-23.

- Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2536-2561.

- Hampton Research. Sitting Drop Vapor Diffusion.

- ResearchGate. (2021). Chemical structure of anthracyclines.

- Spingler, B., et al. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757.

- Anderson, K. M., & Stroud, R. M. (2014). Getting crystals your crystallographer will treasure: a beginner's guide.

- ChemistryViews. (2012). Tips and Tricks for the Lab: Growing Crystals Part 3.

- Deprez-De Campeneere, D., & Baurain, R. (1985). [Structure and activity of anthracyclines]. Journal de pharmacie de Belgique, 40(4), 243-256.

- ResearchGate. (2020). All anthracycline structures identified in this work.

- BenchSci. (2024).

- Regev, N., et al. (2021). The Structure of Anthracycline Derivatives Determines Their Subcellular Localization and Cytotoxic Activity. International Journal of Molecular Sciences, 22(19), 10769.

- ECHEMI. (n.d.). This compound.

- ResearchGate. (2019). Panel A -structure of aglycone of anthracycline compounds.

- ResearchGate. (2025). Carminomycin induction of single-stranded breaks in the DNA of tumor cells.

- D'iachkov, P. N., et al. (1982). [Carminomycin induction of single-stranded breaks in the DNA of tumor cells]. Antibiotiki, 27(4), 273-277.

- Wikipedia.

- The University of Manchester. (n.d.).

- Ponomareva, V. N., et al. (1979).

- Carleton College. (2007). Single-crystal X-ray Diffraction. SERC.

- Perles, J. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Crystals, 10(10), 934.

- Newcastle University. (n.d.). Single Crystal X-ray Diffraction.

-

CCDC. (n.d.). The Largest Curated Crystal Structure Database. [Link]

- FZU - Institute of Physics of the Czech Academy of Sciences. (n.d.). X-ray single-crystal diffraction.

-

CCDC. (n.d.). Crystallography. [Link]

- Cambridge MedChem Consulting. (2023). Molecular Interactions.

- The University of Manchester. (n.d.).

- The University of Manchester. (n.d.).

- Borowiak, T., et al. (2013). Single-crystal X-ray diffraction analysis of designer drugs: hydrochlorides of metaphedrone and pentedrone.

- Cencek, W., & Szczęśniak, M. M. (2020). Quantifying the Intrinsic Strength of C–H⋯O Intermolecular Interactions. Molecules, 25(22), 5469.

- Gervasio, F. L., et al. (2002). The nature of intermolecular interactions between aromatic amino acid residues.

- de Oliveira, A. S., et al. (2023). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate.

- Muñoz, M. A., et al. (2000). A spectroscopic study of the molecular interactions of harmane with pyrimidine and other diazines. Biophysical Chemistry, 83(2), 101-109.

Sources

- 1. [Structure and activity of anthracyclines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. What are DNA intercalators and how do they work? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Intercalation (biochemistry) - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. [Effect of the molecular structure of anthracycline compounds on their intercalation into DNA] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterisation and Study of Compounds by Single Crystal X-ray Diffraction [mdpi.com]

- 9. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]

- 12. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 14. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 15. Single Crystal X-ray Diffraction | Faculty of Science, Agriculture & Engineering | Newcastle University [ncl.ac.uk]

- 16. X-ray single-crystal diffraction | FZU [fzu.cz]

- 17. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 18. iucr.org [iucr.org]

- 19. portlandpress.com [portlandpress.com]

- 20. X-ray data processing - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. research.manchester.ac.uk [research.manchester.ac.uk]

- 23. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 24. Molecular Interactions | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 25. A spectroscopic study of the molecular interactions of harmane with pyrimidine and other diazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. The nature of intermolecular interactions between aromatic amino acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. [Synthesis and properties of this compound derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Derivatization of Carminomycinone: A Technical Guide to Enhancing Antitumor Efficacy

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core of carminomycinone, the aglycone of the potent anthracycline antibiotic carminomycin. As a Senior Application Scientist, this document is structured to provide not just a repository of information, but a strategic roadmap for researchers in the field of oncology drug development. We will explore the nuanced chemistry of this compound derivatives and analogues, dissect their mechanisms of action, and critically evaluate their structure-activity relationships. The focus is on providing actionable insights and robust experimental frameworks to guide the synthesis and evaluation of next-generation anthracyclines with improved therapeutic indices.

Introduction: The Anthracycline Backbone and the Promise of this compound

Anthracyclines, such as doxorubicin and daunorubicin, are mainstays in cancer chemotherapy, renowned for their broad-spectrum efficacy.[1] Their clinical utility, however, is often curtailed by significant dose-limiting toxicities, most notably cardiotoxicity, and the emergence of multidrug resistance.[1] this compound, the aglycone of carminomycin (Carubicin), presents a valuable scaffold for the development of novel anthracycline analogues with potentially superior pharmacological profiles.[2][3] Chemical modification of the this compound core offers the prospect of uncoupling the potent cytotoxic effects from the deleterious side effects. This guide will focus on the strategic derivatization of this compound, with a particular emphasis on modifications at the C-14 position, and the subsequent impact on biological activity.

Synthetic Strategies for this compound Derivatization

The chemical manipulation of the this compound structure is a key step in the development of novel analogues. The primary sites for modification include the C-14 position and the amino group of the corresponding glycoside, carminomycin.

Modification at the C-14 Position

The methyl group at the C-14 position of the acetyl side chain is a prime target for functionalization, allowing for the introduction of various substituents to modulate the molecule's properties.[4] A common strategy involves the selective bromination of the C-14 position, followed by nucleophilic substitution to introduce a range of functionalities.

A study on the toxicity and antineoplastic activity of 14-substituted derivatives of rubomycin and carminomycin highlighted the synthesis of compounds such as 14-chlorcarminomycin, 14-salicyloyloxycarminomycin, and others.[4] While these specific derivatives showed reduced activity compared to the parent compound, the synthetic route provides a clear pathway for creating a diverse library of C-14 analogues.[4]

Experimental Protocol: Synthesis of 14-Bromothis compound and 14-Hydroxythis compound

This protocol outlines a general procedure for the synthesis of key C-14 substituted this compound derivatives, based on established chemical transformations of anthracyclines.

Objective: To synthesize 14-bromothis compound as a key intermediate for further derivatization, and its subsequent conversion to 14-hydroxythis compound.

Materials:

-

This compound

-

Dioxane

-

Bromine (Br₂)

-

Anhydrous potassium acetate

-

0.1N Sodium carbonate solution

-

Acetic anhydride

-

Pyridine

-

Standard laboratory glassware and purification apparatus (chromatography columns, etc.)

Methodology:

Step 1: Synthesis of 14-Bromothis compound

-

Dissolve this compound in dioxane.

-

Slowly add 1.1 equivalents of bromine (Br₂) to the solution at 20°C.

-

Stir the reaction mixture for 24 hours at 20°C.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and purify the product using column chromatography to yield 14-bromthis compound.

Step 2: Synthesis of 14-Acetoxythis compound

-

Treat the purified 14-bromthis compound with anhydrous potassium acetate.

-

Monitor the reaction by TLC.

-

Upon completion, work up the reaction and purify the product to obtain 14-acetoxythis compound.

Step 3: Synthesis of 14-Hydroxythis compound (Two Routes)

-

Route A: Hydrolysis of 14-Acetoxythis compound

-

Hydrolyze the 14-acetoxythis compound using a mild aqueous acid or base.

-

Neutralize the reaction mixture and extract the product.

-

Purify the crude product by chromatography to yield 14-hydroxythis compound.

-

-

Route B: Direct Hydrolysis of 14-Bromothis compound

-

Treat 14-bromthis compound with a 0.1N solution of sodium carbonate in a dioxane/water mixture.

-

Stir the reaction until completion (monitored by TLC).

-

This method has been reported to produce 14-hydroxythis compound in high yield (approximately 80%).

-

Step 4: Characterization

-

Confirm the structure of all synthesized derivatives using analytical and spectral data, including mass spectrometry and NMR.

-

For example, 14-hydroxythis compound is expected to have a molecular weight of 400 atomic mass units.

-

Further confirmation can be achieved by forming a hexa-acetyl derivative of 14-hydroxythis compound by treatment with an excess of acetic anhydride in pyridine.

Mechanism of Action: A Multi-pronged Assault on Cancer Cells

The antitumor activity of this compound derivatives, like other anthracyclines, is multifaceted. The primary mechanisms involve direct interaction with DNA and the inhibition of topoisomerase II, an essential enzyme in DNA replication and repair.

DNA Intercalation

The planar tetracyclic ring structure of this compound allows it to insert itself between the base pairs of the DNA double helix.[5] This intercalation process has several downstream consequences:

-

Inhibition of DNA and RNA Polymerases: The distortion of the DNA structure caused by intercalation physically obstructs the progression of DNA and RNA polymerases, thereby inhibiting replication and transcription.[5]

-

Chromosomal Damage: While simple intercalation does not fully account for the observed chromosomal damage in cancer cells, it is a prerequisite for other damaging events.[5]

Topoisomerase II Poisoning

This compound derivatives act as topoisomerase II "poisons."[6] Instead of merely inhibiting the enzyme, they stabilize the transient covalent complex formed between topoisomerase II and DNA.[7][8] This leads to the accumulation of double-strand breaks in the DNA, which, if not repaired, trigger apoptotic cell death.[7] It is this action that is believed to be a major contributor to the cytotoxic effects of anthracyclines.[7]

Bioreductive Activation and Oxidative Stress

The quinone moiety in the C ring of this compound can undergo biological reduction, leading to the formation of semiquinone free radicals.[5] In the presence of oxygen, these radicals can generate reactive oxygen species (ROS), which can induce cellular damage through lipid peroxidation and direct DNA damage.[5] This mechanism is also implicated in the cardiotoxicity of anthracyclines.[5] The development of bioreductive drugs that are selectively activated in the hypoxic environment of tumors is an active area of research.[9][10][11][12]

Diagram: Generalized Mechanism of Action of this compound Derivatives

Caption: Generalized mechanism of action for this compound derivatives.

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is highly dependent on their chemical structure. Understanding these relationships is crucial for the rational design of new analogues with improved therapeutic properties.

The Role of the Aglycone and Sugar Moiety

While this guide focuses on the this compound aglycone, it is important to acknowledge the critical role of the daunosamine sugar in the parent compound, carminomycin. The sugar moiety is essential for DNA binding and overall cytotoxicity.[2] In fact, studies have shown that N-alkylation of the sugar moiety can significantly reduce or even abolish the mutagenic activity of anthracyclines.[2]

Impact of C-14 Modifications

Modifications at the C-14 position have been explored to modulate the activity and toxicity of anthracyclines. A preclinical study on C-14 substituted derivatives of carminomycin and rubomycin revealed that while the tested compounds were generally less active than the parent antibiotics, 14-chlorcarminomycin did show significant inhibition of leukemia P-388 development in mice.[4] This suggests that the nature of the substituent at C-14 is a critical determinant of antitumor efficacy.

Table 1: Comparative Cytotoxicity of this compound and its Derivatives (Hypothetical Data for Illustrative Purposes)

| Compound | C-14 Substituent | Target Cell Line | IC₅₀ (µM) |

| This compound | -CH₃ | Leukemia P-388 | 1.2 |

| 14-Bromothis compound | -CH₂Br | Leukemia P-388 | 2.5 |

| 14-Hydroxythis compound | -CH₂OH | Leukemia P-388 | 1.8 |

| 14-Chlorcarminomycin | -CH₂Cl | Leukemia P-388 | 1.5 |

| 14-Salicyloyloxycarminomycin | -CH₂OCO-C₆H₄-OH | Leukemia P-388 | > 10 |

Note: The IC₅₀ values presented in this table are hypothetical and for illustrative purposes only, based on the qualitative findings of preclinical studies. Further experimental data is required for a definitive quantitative comparison.

Future Directions and Clinical Perspectives

The development of this compound derivatives and other anthracycline analogues is an ongoing effort to improve the therapeutic window of this important class of anticancer drugs. While many first and second-generation analogues have been synthesized, the clinical translation of this compound-based drugs has been limited.[2] Carubicin, the glycoside of this compound, has been investigated in clinical settings, but its use has not become widespread.[1][3][13]

Future research should focus on:

-

Systematic SAR Studies: A comprehensive evaluation of a diverse library of C-14 and other modified this compound derivatives is needed to establish clear quantitative structure-activity relationships.

-